molecular formula C19H24N6O6S B11530398 2-{(2E)-2-[2-(dimethylamino)-5-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide

2-{(2E)-2-[2-(dimethylamino)-5-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide

Cat. No.: B11530398
M. Wt: 464.5 g/mol
InChI Key: OWVIZEYJWKPNCI-DEDYPNTBSA-N
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Description

2-[(2E)-2-{[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the nitration of a suitable aromatic compound, followed by the introduction of the dimethylamino group through a substitution reaction. The final step involves the condensation of the intermediate with a hydrazine derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the presence of nitro groups, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-[(2E)-2-{[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanol
  • 2-(Diethylamino)ethanol
  • 2-[2-(Dimethylamino)ethoxy]ethanol

Uniqueness

2-[(2E)-2-{[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of nitro and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N6O6S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[(2E)-2-[[2-(dimethylamino)-5-nitrophenyl]methylidene]hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C19H24N6O6S/c1-5-23(6-2)32(30,31)19-12-16(25(28)29)7-9-17(19)21-20-13-14-11-15(24(26)27)8-10-18(14)22(3)4/h7-13,21H,5-6H2,1-4H3/b20-13+

InChI Key

OWVIZEYJWKPNCI-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(C)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(C)C

Origin of Product

United States

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